3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride
Description
3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride is a heterocyclic compound featuring a 1,2-oxazole ring fused to a pyrrolidine moiety, with a hydrochloride salt enhancing its stability and solubility. The pyrrolidine group (a five-membered saturated ring with one nitrogen atom) contributes to its conformational flexibility, while the 1,2-oxazole ring (an aromatic heterocycle with oxygen and nitrogen) offers electronic diversity. This structural combination makes it valuable in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-pyrrolidin-3-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-10-9-7;/h2,4,6,8H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVDURIEYRNJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Enamino Ketones with Hydroxylamine
The most direct route to 1,2-oxazoles involves the cyclization of β-enamino ketones with hydroxylamine hydrochloride. This method, validated by Rosa et al., proceeds via intermediates that eliminate dimethylamine to form the oxazole ring. For 3-(pyrrolidin-3-yl)-1,2-oxazole, the synthesis begins with a pyrrolidine-containing diketone precursor.
General Procedure :
- Condensation : React 1,3-diketone with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form a β-enamino ketoester.
- Cyclization : Treat the β-enamino ketoester with hydroxylamine hydrochloride in ethanol under reflux, yielding the 1,2-oxazole ring.
- Deprotection : Remove protective groups (e.g., Boc) from the pyrrolidine nitrogen using trifluoroacetic acid (TFA).
- Salt Formation : Neutralize the free base with HCl in ethanol to obtain the hydrochloride salt.
Example :
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (4h ) was synthesized via this method, with NMR data confirming the oxazole methine proton at δ 8.46 ppm and Boc-group methyl protons at δ 1.47 ppm. Adapting this for pyrrolidine requires substituting piperidine-4-yl with pyrrolidin-3-yl in the diketone precursor.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from aldoximes, undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form 1,2-oxazoles. For pyrrolidine-containing derivatives, the nitrile oxide precursor must include the pyrrolidine moiety.
Procedure :
- Oxime Formation : Convert a pyrrolidine-3-carbaldehyde to its aldoxime using hydroxylamine.
- Nitrile Oxide Generation : Chlorinate the aldoxime with N-chlorosuccinimide (NCS) in the presence of a base.
- Cycloaddition : React the nitrile oxide with a dipolarophile (e.g., acetylene) to regioselectively form the 1,2-oxazole.
This method offers control over substituents but requires stringent conditions to avoid side reactions.
Pyrrolidine Moiety Incorporation
Pre-cyclization Functionalization
Introducing pyrrolidine before oxazole formation ensures structural integrity. For example, tert-butyl (N-pyrrolidin-3-ylmethyl)carbamate, a common intermediate in HIV protease inhibitor synthesis, can serve as a precursor.
Synthetic Route :
- Michael Addition : React (3R)- or (3S)-pyrrolidine with dimethyl itaconate to form amino esters.
- Cyclization : Convert esters to lactams using Lawesson’s reagent, followed by reduction to pyrrolidine derivatives.
- Coupling : Attach the pyrrolidine to the oxazole precursor via amide or ester linkages.
Post-cyclization Functionalization
Alternatively, introduce pyrrolidine after oxazole ring formation. This approach is exemplified by the synthesis of oxazoloquinolinones, where pyrrolidine is coupled to the heterocycle via nucleophilic aromatic substitution.
Example :
5-Cyclopropyl-8-fluoro-2-methyl-7-[(3R)-3-(methylaminomethyl)pyrrolidin-1-yl]oxazolo[4,5-c]quinolin-4-one was synthesized using tert-butyl (pyrrolidin-3-ylmethyl)carbamate, with DIPEA as a base and DMF as a solvent.
Hydrochloride Salt Formation
The final step involves protonating the pyrrolidine nitrogen with HCl.
Procedure :
- Dissolve the free base in anhydrous ethanol.
- Add concentrated HCl dropwise at 0°C.
- Isolate the precipitate via filtration and dry under vacuum.
Characterization :
- 1H NMR : Expected signals include pyrrolidine protons (δ 1.8–3.0 ppm) and the oxazole methine proton (δ 8.4–8.6 ppm).
- 13C NMR : Oxazole carbons appear at δ 108–180 ppm, while pyrrolidine carbons resonate at δ 20–60 ppm.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Medicinal Chemistry
Research indicates that 3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride may serve as a potential therapeutic agent. Its structure suggests possible interactions with biological targets relevant to various diseases.
- Antiviral Activity : Preliminary studies have shown that the compound exhibits antiviral properties, reducing viral load in vitro against specific strains of human viruses .
Biological Research
The compound can act as a probe in biological studies, aiding in the understanding of enzyme activity and receptor interactions.
- Mechanism of Action : The compound may modulate the activity of certain enzymes or receptors, influencing cellular pathways and biological processes .
Material Science
Due to its unique chemical structure, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions.
Data Table: Summary of Applications
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
Case Study 1: Antiviral Efficacy
A study published in 2022 evaluated the antiviral properties of various synthetic compounds, including this compound. The findings indicated that this compound effectively reduced viral load in vitro against specific strains of human viruses, suggesting its potential as a therapeutic candidate .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers found that this compound could inhibit specific deubiquitylating enzymes. This inhibition points towards its utility in conditions where modulation of protein degradation pathways is beneficial .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₁ClN₂O
- Molecular Weight : 186.63 g/mol (calculated from evidence)
- CAS Number : 1121057-52-0 (as per closely related analogs in )
- Synthesis: Typically synthesized via cyclization reactions using hydroxylamine hydrochloride and acetic acid in ethanol, followed by chlorination with N-chlorosuccinimide (NCS) to introduce the hydrochloride moiety .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s pharmacological and physicochemical properties are influenced by variations in its heterocyclic core or substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
Heterocyclic Core Modifications
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole core (as in the target compound) exhibits lower electron density compared to 1,2,4-oxadiazole, affecting interactions with polar enzyme active sites. For example, 1,2,4-oxadiazoles (e.g., ) show higher metabolic resistance due to reduced ring reactivity .
- Benzisoxazole Derivatives: Compounds like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl () demonstrate enhanced aromatic stacking interactions, making them suitable for antipsychotic applications, unlike the non-aromatic target compound .
Substituent Impact
- Trifluoromethyl (CF₃): Fluorinated analogs () exhibit stronger van der Waals interactions with hydrophobic protein pockets, enhancing target affinity by 2–3 fold compared to non-fluorinated analogs .
Ring Size and Stability
- Pyrrolidine (5-membered) vs. Azetidine (4-membered) : Azetidine-containing analogs () show faster hepatic clearance in vitro (t₁/₂ = 1.2 hours vs. 3.5 hours for pyrrolidine analogs) due to higher ring strain and susceptibility to CYP450 oxidation .
Biological Activity
3-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of approximately 174.63 g/mol. Its structure includes a pyrrolidine ring attached to an oxazole moiety, which contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It alters receptor activity, influencing various cell signaling pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties. It induces apoptosis in cancer cell lines through modulation of apoptotic pathways and cell cycle arrest. The compound has shown effectiveness against various cancer types by inhibiting key signaling pathways often dysregulated in cancer cells.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been effective against multiple bacterial strains, inhibiting bacterial cell wall synthesis and disrupting membrane integrity. The minimum inhibitory concentration (MIC) values for various strains have been reported, showcasing its potential as a new antimicrobial agent .
Antithrombotic Potential
Studies have suggested that derivatives of this compound may act as antithrombotic agents by inhibiting platelet aggregation, thereby preventing blood clot formation. This property highlights its potential application in treating thromboembolic disorders.
Structure–Activity Relationship (SAR)
The biological activity of the compound is influenced by its stereogenicity and structural variations. Different stereoisomers exhibit varying biological profiles, necessitating studies on SAR to optimize drug candidates. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-3-(pyrrolidin-3-yl)oxazolidin-2-one | Methyl group on the oxazolidinone ring | Exhibits different biological activities |
| 5-(Piperidin-2-yl)oxazole-4-carboxylic acid | Piperidine instead of pyrrolidine | Different pharmacological profile |
These variations provide insights into how modifications can enhance or alter the pharmacological properties of similar compounds .
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that this compound induced apoptosis in MDA-MB-453 breast cancer cells with a GI50 value below 100 µM .
- Antimicrobial Activity : Another investigation reported MIC values for the compound against Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in various physiological processes. In vitro assays revealed significant inhibition rates .
Q & A
Q. How to optimize solubility for in vitro assays without compromising activity?
- Methodological Answer : Test co-solvents (DMSO ≤0.1%, cyclodextrin inclusion complexes) and measure solubility via nephelometry . Compare activity in PBS vs. serum-containing media to assess protein-binding effects .
Safety & Compliance
Q. What PPE is essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
